molecular formula C11H20O2S2 B15335248 2-(Hexyldisulfanyl)ethyl Acrylate

2-(Hexyldisulfanyl)ethyl Acrylate

Cat. No.: B15335248
M. Wt: 248.4 g/mol
InChI Key: LWGGZNVOZISERE-UHFFFAOYSA-N
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Description

2-(Hexyldisulfanyl)ethyl acrylate is an acrylate ester characterized by a hexyldisulfanyl (C₆H₁₃S–S–) functional group attached to the ethyl backbone of the acrylate moiety. This disulfide (S–S) linkage confers unique redox-responsive properties, enabling applications in dynamic polymer networks, self-healing materials, and controlled-release systems.

Properties

Molecular Formula

C11H20O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

2-(hexyldisulfanyl)ethyl prop-2-enoate

InChI

InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3

InChI Key

LWGGZNVOZISERE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-(Hexyldisulfanyl)ethyl Acrylate may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-(Hexyldisulfanyl)ethyl Acrylate : Contains a disulfide bond (S–S) in the hexyldisulfanyl group, enabling reversible crosslinking under redox conditions.
  • 2-Ethylhexyl Acrylate (CAS 103-11-7) : Features a branched ethylhexyl group, enhancing hydrophobicity and flexibility in polymers .
  • 2-Hydroxyethyl Acrylate (CAS 818-61-1) : Includes a hydroxyl (–OH) group, increasing hydrophilicity and reactivity in copolymerization .
  • Ethyl Acrylate (CAS 140-88-5) : Simplest acrylate ester with an ethyl group, offering moderate solubility and compatibility in resins .
  • 2-(Perfluorobutyl)Ethyl Acrylate : Contains a fluorinated chain, imparting chemical resistance and hydrophobicity .

Physical and Chemical Properties

Property 2-(Hexyldisulfanyl)ethyl Acrylate* 2-Ethylhexyl Acrylate 2-Hydroxyethyl Acrylate Ethyl Acrylate
Molecular Formula C₁₁H₁₈O₂S₂ C₁₁H₂₀O₂ C₅H₈O₃ C₅H₈O₂
Solubility Likely hydrophobic Insoluble in water Water-soluble Partially soluble
Flash Point Not available 75–90°C Not specified 15°C (flammable)
Key Reactivity Redox-responsive S–S bond Polymerizes with initiators Reacts with acids, bases Polymerizes readily

*Inferred based on structural analogs.

Research Findings and Industrial Relevance

  • 2-Ethylhexyl Acrylate : Demonstrated effectiveness in reducing crystallinity in ethylene copolymers, enhancing elastomer performance .
  • 2-Hydroxyethyl Acrylate: Stabilized with hydroquinone monomethyl ether (0.03%) to prevent premature polymerization .
  • Market Trends : The global acrylate market is segmented by product type, with 2-ethyl hexyl acrylate driving demand in adhesives and coatings .

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